Auramycinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Auramycinone is a notable compound belonging to the anthracycline family of antibiotics, which are characterized by their complex polycyclic structures and potent biological activities. It is derived from the biosynthetic pathways of various Streptomyces species, particularly those that also produce other anthracyclines like daunomycin and aclacinomycin. The structure of auramycinone includes a tetracyclic core, which is essential for its biological activity, and it features various functional groups that contribute to its pharmacological properties .

Auramycinone undergoes several chemical transformations that are crucial for its biosynthesis and potential modifications. Key reactions include:

- Aldol Condensation: This reaction is fundamental in the formation of the tetracyclic structure of auramycinone, where specific enzymes catalyze the condensation of precursor molecules .

- Hydroxylation: Enzymatic hydroxylation at specific positions on the tetracyclic ring can modify auramycinone into various derivatives, enhancing its biological activity .

- Redox Reactions: These reactions are involved in the activation and deactivation of auramycinone, influencing its efficacy as an antibiotic .

Auramycinone exhibits significant biological activity, primarily as an antibiotic. Its mechanisms of action include:

- Inhibition of DNA Synthesis: Like other anthracyclines, auramycinone intercalates into DNA, disrupting replication and transcription processes .

- Antitumor Activity: It has shown efficacy against various cancer cell lines, making it a candidate for further development in cancer therapy.

- Antimicrobial Properties: Auramycinone is effective against a range of bacterial strains, particularly Gram-positive bacteria, due to its ability to disrupt cellular processes .

The synthesis of auramycinone can be achieved through both natural extraction and synthetic methods:

- Natural Biosynthesis: This involves the fermentation of specific Streptomyces strains that contain the necessary biosynthetic gene clusters for auramycinone production. The genes responsible for its biosynthesis are often derived from strains producing related compounds like nogalamycin and daunomycin .

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions including aldol condensation and subsequent modifications to achieve the desired structure. Recent studies have explored various synthetic pathways to enhance yield and purity .

Auramycinone has potential applications in various fields:

- Pharmaceuticals: Its primary application is in the development of antibiotics and anticancer agents.

- Research: It serves as a model compound for studying anthracycline biosynthesis and modification.

- Agriculture: Due to its antimicrobial properties, it may find uses in agricultural applications to combat plant pathogens .

Interaction studies involving auramycinone focus on its pharmacokinetics and pharmacodynamics:

- Drug Interactions: Research indicates that auramycinone may interact with other medications, affecting their metabolism and efficacy. Understanding these interactions is crucial for developing safe therapeutic regimens.

- Mechanistic Studies: Investigations into how auramycinone interacts with cellular targets provide insights into its mechanism of action and help identify potential resistance mechanisms in bacteria .

Auramycinone shares structural and functional similarities with several other anthracycline compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Daunomycin | Tetracyclic core | Antitumor, antibacterial | First anthracycline discovered |

| Aclacinomycin | Similar core structure | Antibacterial | Unique sugar moiety |

| Nogalamycin | Tetracyclic with unique substitutions | Antitumor | Distinctive chromophore |

| Epirubicin | Modified daunomycin | Anticancer | Enhanced solubility |

Uniqueness of Auramycinone:

Auramycinone's unique structural modifications give it distinct biological activities compared to these similar compounds. Its specific hydroxylation patterns may enhance its interaction with biological targets, making it a valuable subject for further research in drug development.

Tetracyclic Core Architecture and Functional Groups

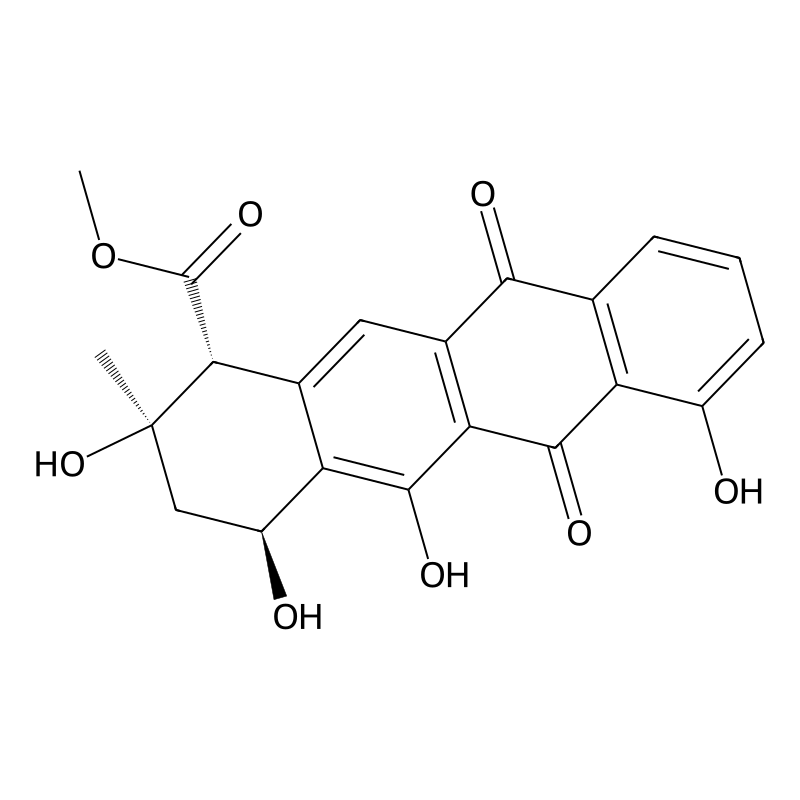

Auramycinone possesses a characteristic tetracyclic naphthacene core structure that defines its classification within the anthracyclinone family of natural products [1] [2]. The compound exhibits the molecular formula C21H18O8 with a molecular weight of 398.4 grams per mole, distinguishing it from related anthracyclinones through its specific substitution pattern [1] [2]. The tetracyclic framework consists of four fused ring systems designated as rings A through D, with ring A representing the saturated cyclohexane moiety and rings B, C, and D forming the aromatic and quinone portions of the molecule [5].

The functional group distribution within auramycinone reflects the complex oxidation pattern characteristic of anthracyclinone antibiotics [1] [5]. The quinone functionality is manifest through two carbonyl groups located at positions C-5 and C-12, with carbon-13 Nuclear Magnetic Resonance chemical shifts of 192.3 and 180.9 parts per million, respectively [5] [13]. These quinone carbonyls exhibit the characteristic downfield chemical shifts associated with conjugated carbonyl systems within polycyclic aromatic frameworks [5].

Phenolic hydroxyl groups are strategically positioned at C-4 and C-6, contributing to the compound's hydrogen bonding capacity and biological activity profile [1] [5]. The carbon-13 Nuclear Magnetic Resonance signals for these phenolic carbons appear at 162.4 and 161.1 parts per million for C-4 and C-6, respectively, consistent with phenolic carbon chemical shift expectations [5]. An additional hydroxyl functionality is present at C-7, characterized by a carbinol carbon resonating at 62.4 parts per million in the carbon-13 Nuclear Magnetic Resonance spectrum [5].

The alicyclic ring A contains a quaternary carbon center at C-9 bearing both a hydroxyl group and a methyl substituent [5] [13]. This quaternary carbon exhibits a carbon-13 Nuclear Magnetic Resonance chemical shift of 69.9 parts per million, reflecting its tertiary alcohol character [5]. The C-10 position carries a methyl ester functionality, with the ester carbonyl carbon resonating at 171.3 parts per million and the methoxy carbon at 52.5 parts per million [5] [13].

Table 1: Auramycinone Nuclear Magnetic Resonance Spectroscopic Data

| Carbon Position | 1H Nuclear Magnetic Resonance (ppm) | 13C Nuclear Magnetic Resonance (ppm) | Functional Group |

|---|---|---|---|

| C-1 | 7.69 (dd, 7.5, 1.3) | 120.2 | Aromatic CH |

| C-2 | 7.62 (dd, 8.2, 7.5) | 137.4 | Aromatic CH |

| C-3 | 7.23 (dd, 8.2, 1.3) | 124.8 | Aromatic CH |

| C-4 | - | 162.4 | Phenolic C-OH |

| C-5 | - | 192.3 | Quinone C=O |

| C-6 | - | 161.1 | Phenolic C-OH |

| C-7 | 5.33 (dd, 5.1, 3.2) | 62.4 | Carbinol CH-OH |

| C-8 | 2.58, 2.22 (methylene) | 37.0 | Methylene CH2 |

| C-9 | - | 69.9 | Quaternary C-OH |

| C-10 | 4.04 (dd, 1.5, 0.3) | 57.8 | Methine CH-COOMe |

| C-11 | 7.55 (d, 0.3) | 121.2 | Aromatic CH |

| C-12 | - | 180.9 | Quinone C=O |

| C-13 | 1.41 (s) | 27.5 | Methyl CH3 |

| C-14 | - | 171.3 | Ester C=O |

| C-15 | 3.70 (s) | 52.5 | Methyl ester OCH3 |

Absolute Configuration Determination via Crystallography/Nuclear Magnetic Resonance

The absolute stereochemical configuration of auramycinone has been established through comprehensive Nuclear Magnetic Resonance spectroscopic analysis and comparison with structurally related anthracyclinones [5] [13]. The absolute configuration at the three key stereogenic centers C-7, C-9, and C-10 has been determined to be 7S, 9R, and 10R, respectively, consistent with the stereochemical pattern observed in most anthracycline antibiotics [13].

Optical rotatory dispersion and circular dichroism spectroscopic measurements have provided definitive confirmation of the absolute stereochemical assignments [13]. The compound exhibits characteristic Cotton effects in its circular dichroism spectrum that correlate with the established absolute configuration of related anthracyclinones possessing the same stereochemical framework [13]. The specific rotation value, while not numerically specified in available literature, demonstrates optical activity consistent with the assigned absolute configuration [13].

Nuclear Magnetic Resonance coupling constant analysis has provided crucial stereochemical information regarding the conformation of ring A [5]. The proton Nuclear Magnetic Resonance spectrum reveals diagnostic coupling patterns that confirm the spatial relationships between adjacent stereocenters [5]. The coupling constant between H-7 and the adjacent methylene protons at C-8 provides evidence for the axial orientation of the C-7 hydroxyl group [5]. Similarly, the coupling pattern for H-10 indicates its equatorial positioning relative to the ring A framework [5].

Two-dimensional Nuclear Magnetic Resonance experiments, including homonuclear correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation, have enabled complete assignment of all carbon and proton resonances [4] [5]. These experiments have confirmed the connectivity patterns within the tetracyclic framework and validated the proposed stereochemical assignments [4] [5]. Nuclear Overhauser effect measurements have provided additional spatial proximity information, confirming the three-dimensional arrangement of substituents around the ring system [5].

Comparative Structural Analysis with Nogalamycinone and Aklavinone

Comparative analysis of auramycinone with nogalamycinone and aklavinone reveals both structural similarities and distinctive differences that define the unique properties of each anthracyclinone [5] [8] [10]. All three compounds share the fundamental tetracyclic naphthacene core architecture, yet exhibit significant variations in stereochemistry and substitution patterns that influence their conformational behavior and biological activities [5] [8] [10].

Table 2: Structural Comparison of Anthracyclinones

| Compound | Molecular Formula | Molecular Weight (g/mol) | C-9 Stereochemistry | C-9 Substituent | Ring A Conformation |

|---|---|---|---|---|---|

| Auramycinone | C21H18O8 | 398.4 | 9R | Methyl (CH3) | α half-chair |

| Nogalamycinone | C21H18O8 | 398.4 | 9S | Methyl (CH3) | β half-chair |

| Aklavinone | C22H20O8 | 412.4 | 9R | Ethyl (C2H5) | α half-chair |

The most significant structural difference between auramycinone and nogalamycinone lies in their C-9 stereochemistry [5]. While both compounds possess identical molecular formulas and molecular weights, auramycinone exhibits the 9R configuration, whereas nogalamycinone possesses the 9S configuration [5]. This stereochemical inversion has profound consequences for the conformational behavior of ring A, with auramycinone adopting an α half-chair conformation and nogalamycinone preferentially existing in a β half-chair conformation [5].

The conformational differences between auramycinone and nogalamycinone arise from distinct hydrogen bonding patterns within ring A [5]. In auramycinone, the α half-chair conformation is stabilized by an intramolecular hydrogen bond between the C-7 hydroxyl group and the C-9 hydroxyl functionality [5]. This hydrogen bonding interaction is not accessible in nogalamycinone due to the inverted stereochemistry at C-9, resulting in the adoption of the alternative β half-chair conformation [5].

Comparison with aklavinone reveals the structural impact of the C-9 substituent variation [10] [13]. Aklavinone possesses an ethyl group at C-9 rather than the methyl group found in both auramycinone and nogalamycinone [10] [13]. This difference results in a higher molecular weight for aklavinone (412.4 grams per mole) and influences the steric environment around the C-9 stereocenter [10] [13]. Despite this substitution difference, aklavinone shares the 9R stereochemistry with auramycinone, resulting in similar ring A conformational preferences [10].

Nuclear Magnetic Resonance spectroscopic comparison of these three anthracyclinones demonstrates the sensitivity of chemical shift values to both stereochemical and substitutional variations [5] [10]. The most pronounced differences are observed in the aliphatic region of the spectra, particularly for carbon and proton resonances associated with ring A [5] [10]. The quinone region chemical shifts remain relatively consistent across all three compounds, reflecting the conserved electronic environment of the anthraquinone chromophore [5] [10].

Tautomerism and Conformational Dynamics

Auramycinone exhibits complex tautomeric equilibria arising from the multiple hydroxyl groups and quinone functionalities present within its tetracyclic framework [11]. The compound can potentially exist in several tautomeric forms through proton migration between phenolic hydroxyl groups and quinone oxygen atoms [11]. These tautomeric processes involve the formation of alternative hydrogen bonding networks that can significantly influence the compound's physical and chemical properties [11].

The primary tautomeric equilibrium involves the phenolic hydroxyl groups at positions C-4 and C-6 [11]. These hydroxyl groups can participate in keto-enol tautomerism with the adjacent quinone system, potentially generating alternative electronic distributions within the aromatic framework [11]. Quantum chemical calculations have been employed to investigate the relative stabilities of various tautomeric forms and their potential interconversion pathways [11].

Conformational dynamics analysis reveals that ring A represents the most flexible component of the auramycinone structure [12]. The saturated nature of this ring allows for multiple conformational states, with the α half-chair representing the predominant conformation under physiological conditions [5] [12]. The conformational preference is governed by the minimization of steric interactions and the optimization of intramolecular hydrogen bonding patterns [5] [12].

Table 3: Conformational Analysis of Auramycinone

| Ring System | Conformation | Key Features | Hydrogen Bonding |

|---|---|---|---|

| Ring A (cyclohexane) | Half-chair (α) | C-9 methyl equatorial, C-7 OH axial | Intramolecular (C-7 OH) |

| Ring B (benzene) | Planar aromatic | Aromatic sextet | None |

| Ring C (benzene) | Planar aromatic | Hydroxylated at C-6 | Phenolic OH available |

| Ring D (quinone) | Planar quinone | Conjugated carbonyl system | Quinone oxygens |

The quinone moiety demonstrates restricted conformational mobility due to its planar aromatic character and extended conjugation [17]. The C-5 and C-12 carbonyl groups maintain coplanarity with the aromatic ring system, ensuring optimal overlap of π-orbitals and stabilization of the quinone electronic system [17]. This conformational rigidity contrasts with the flexibility observed in ring A and contributes to the overall molecular shape and binding characteristics of auramycinone [17].

Solvent effects play a significant role in modulating both tautomeric equilibria and conformational preferences [11]. Polar protic solvents can stabilize certain tautomeric forms through hydrogen bonding interactions, while apolar solvents may favor alternative conformational states [11]. These solvent-dependent effects have important implications for the compound's behavior in biological systems and its interactions with macromolecular targets [11].

Auramycinone biosynthesis is orchestrated by type II polyketide synthase gene clusters that represent a paradigmatic example of modular enzyme systems in secondary metabolite production [1] [2] [3]. The fundamental architecture of these gene clusters centers on the minimal polyketide synthase complex, which consists of three essential components that work iteratively to construct the nascent polyketide chain [4] [5].

The core minimal polyketide synthase genes responsible for auramycinone production include snoA1, snoA2, and snoA3 from Streptomyces nogalater [1] [2]. The snoA1 gene encodes ketosynthase I, which catalyzes the initial decarboxylation of malonyl units and subsequent Claisen condensation reactions [1]. The snoA2 gene produces ketosynthase II, also known as the chain length factor, which determines the final polyketide chain length through the size of its active site cavity [6] [7]. The snoA3 gene encodes the acyl carrier protein that shuttles malonyl extender units and serves as the attachment point for the growing polyketide chain via a flexible phosphopantetheinyl arm [4] [5].

Alternative minimal polyketide synthase gene sets have been identified in related Streptomyces species, including the aknB, aknC, and aknD genes from Streptomyces galilaeus [1] [8]. These genes encode functionally equivalent ketosynthase I, ketosynthase II, and acyl carrier protein components, respectively [1] [8]. The interchangeability of these gene sets was demonstrated through heterologous expression studies, where substitution of the nogalamycin minimal polyketide synthase genes with their aclacinomycin counterparts resulted in successful auramycinone production [8] [9].

The evolutionary origin of type II polyketide synthase gene clusters traces back to an ancient duplication event of fatty acid synthase ketosynthase genes that occurred prior to actinobacterial divergence [6] [7]. Phylogenetic analysis reveals that the ketosynthase and chain length factor proteins arose from a single common ancestor through gene duplication, with subsequent specialization enabling the synthesis of structurally diverse aromatic polyketides [6] [7]. This evolutionary foundation has been maintained across diverse actinobacterial lineages, with the minimal polyketide synthase genes showing high conservation across different type II polyketide synthase systems [6] [10].

The organization of these gene clusters follows consistent patterns observed throughout actinobacterial secondary metabolism, where biosynthetic genes are typically clustered together in the genome to facilitate coordinated regulation and expression [11] [12]. In auramycinone-producing strains, the minimal polyketide synthase genes are positioned centrally within larger biosynthetic gene clusters that encompass the complete enzymatic machinery required for polyketide assembly and modification [1] [2] [12].

Post-Polyketide Synthase Modification Enzymes

Following polyketide chain assembly by the minimal polyketide synthase complex, a sophisticated array of post-polyketide synthase modification enzymes transforms the nascent poly-β-ketone intermediate into the characteristic tetracyclic auramycinone structure [4] [13] [3]. These enzymes can be categorized into distinct functional classes based on their specific roles in the biosynthetic pathway.

Ketoreductases represent a critical class of post-polyketide synthase enzymes that catalyze the stereospecific reduction of β-ketone groups at defined positions along the polyketide chain [14] [15] [16]. In auramycinone biosynthesis, two key ketoreductases have been identified: snoaD, which encodes a polyketide ketoreductase responsible for C-9 carbonyl reduction, and dauE from Streptomyces peucetius, which catalyzes C-7 ketoreduction [1] [9] [3]. The snoaD enzyme belongs to the C9-ketoreductase family and catalyzes the highly specific reduction of the C-9 carbonyl group, creating the appropriate stereochemistry for subsequent cyclization reactions [14] [15]. The dauE gene product functions as a C-7 ketoreductase, reducing the carbonyl at position 7 to generate the hydroxyl group characteristic of many anthracyclinone structures [9] [3].

Cyclases constitute another essential enzyme class that orchestrates the regiospecific cyclization of polyketide intermediates to generate the complex polycyclic architecture of auramycinone [15] [16] [17]. The acmA gene from Streptomyces galilaeus encodes an aklanonic acid methyl ester cyclase that catalyzes the crucial fourth ring cyclization reaction [9] [18]. This enzyme demonstrates remarkable stereospecificity, as evidenced by studies showing that replacement of acmA with the snoaL gene results in the production of nogalamycinone rather than auramycinone, differing only in C-9 stereochemistry [9] [18]. Additionally, the snoaM gene encodes a cyclase responsible for second and third ring formation, which is essential for establishing the basic anthracyclinone framework [17] [19].

Aromatases play a fundamental role in converting the cyclized polyketide intermediates into fully aromatic systems through controlled dehydration reactions [15] [16]. The snoaE gene encodes an aromatase that catalyzes first ring aromatization following the action of ketoreductases [1] [3]. This enzyme works in concert with cyclases to ensure proper timing and regiospecificity of aromatization events, preventing premature or inappropriate cyclization patterns [15] [16].

Methyltransferases contribute to structural diversification through the introduction of methyl groups at specific positions on polyketide intermediates [1] [13]. The snoaC gene encodes a methyltransferase that utilizes S-adenosyl methionine as a methyl donor to modify aklanonic acid derivatives [1] [18]. This enzyme demonstrates substrate specificity for particular polyketide intermediates and contributes to the distinctive substitution pattern observed in auramycinone [13].

Oxygenases represent a diverse class of enzymes that introduce hydroxyl groups and facilitate various oxidative transformations [1] [13]. The snoaB gene encodes a mono-oxygenase that catalyzes hydroxylation reactions on aromatic polyketide cores [1]. These enzymes often require cofactors such as flavin adenine dinucleotide or utilize cytochrome P450 systems to achieve specific oxygenation patterns [13].

The coordinated action of these post-polyketide synthase modification enzymes follows a carefully orchestrated sequence that ensures proper intermediate formation and prevents the accumulation of aberrant products [3] [20]. Biochemical studies have demonstrated that the order of enzymatic reactions is crucial for efficient auramycinone production, with ketoreduction typically preceding cyclization, followed by aromatization and methylation steps [1] [3] [20].

Heterologous Expression in Streptomyces lividans

Streptomyces lividans has emerged as the premier heterologous host for auramycinone biosynthesis, offering unique advantages that have made it indispensable for both mechanistic studies and biotechnological applications [2] [21] [3] [22] [23]. The selection of S. lividans as a heterologous expression platform stems from its well-characterized genetics, low endogenous protease activity, and ability to accept methylated DNA [23] [24].

The foundational work in auramycinone heterologous expression was accomplished using S. lividans TK24, which served as the host for stepwise gene introduction experiments [2] [3]. The successful production of auramycinone in this strain required the introduction of nine structural genes derived from three different anthracycline-producing Streptomyces species [2] [3]. This remarkable achievement demonstrated the modularity of type II polyketide synthase systems and validated the feasibility of reconstructing complex biosynthetic pathways through heterologous expression [2] [3].

The gene cassette assembled in S. lividans contained the minimal polyketide synthase genes sno1 to sno3 from S. nogalater, along with additional biosynthetic genes including snoaB for mono-oxygenase activity, snoaC for methyltransferase function, snoaD for polyketide ketoreductase activity, snoaE for aromatase function, and snorA for transcriptional activation [18]. Critical post-polyketide modification genes included acmA from S. galilaeus encoding the aklanonic acid methyl ester cyclase and dauE from S. peucetius encoding the C-7 ketoreductase [18]. The inclusion of snogF for 3′,5′-epimerase activity involved in deoxyhexose pathway metabolism completed the biosynthetic machinery [18].

Subsequent engineering efforts have focused on optimizing S. lividans strains to enhance heterologous production capabilities [21] [22] [23]. The development of S. lividans K4-114 and K4-155 strains involved removal of the entire actinorhodin gene cluster from the chromosome, reducing competing metabolic pathways and potentially improving precursor availability for heterologous biosynthesis [23]. More comprehensive engineering approaches have generated strains such as S. lividans ΔYA9, which incorporates deletions of multiple endogenous gene clusters along with the introduction of additional φC31 attB loci for site-specific integration of foreign DNA [22] [23].

The most advanced engineered strain, S. lividans LJ1018, represents a sophisticated chassis organism developed through systematic optimization [21] [24]. This strain incorporates global regulatory genes including mdfA, lmrA, nusG, and scafsRS, while deleting the transcription regulator gene clawblA [24]. The enhanced regulatory environment in S. lividans LJ1018 has resulted in dramatically improved production of heterologous secondary metabolites, with auramycinone-related compounds showing significant yield increases compared to parental strains [21] [24].

The metabolic engineering of S. lividans strains has revealed important insights into the factors limiting heterologous secondary metabolite production [22] [23]. Clean metabolic backgrounds achieved through systematic gene cluster deletions have proven essential for maximizing heterologous pathway efficiency [22] [23]. The introduction of multiple attB sites has facilitated the stable integration of large biosynthetic gene clusters, while enhanced global regulatory circuits have improved the coordinated expression of heterologous genes [22] [23].

Recent advances in S. lividans engineering have focused on chassis optimization for specific classes of natural products [22] [23]. Comparative studies have shown that S. lividans-based strains are particularly well-suited for the production of amino acid-based natural products, while also demonstrating superior performance for polyketide biosynthesis when appropriately engineered [22] [23]. The success of these engineering efforts has established S. lividans as a versatile platform for natural product discovery and production optimization.

Evolutionary Relationships to Anthracycline and Angucycline Pathways

The evolutionary relationships between auramycinone and related polyketide pathways provide crucial insights into the diversification mechanisms that have generated the remarkable structural diversity observed in type II polyketide natural products [20] [6] [7]. Phylogenetic analysis reveals that auramycinone biosynthesis represents a specialized branch within the broader anthracycline family, sharing common ancestral origins with other clinically important compounds while exhibiting distinctive evolutionary innovations [20] [6].

Anthracycline Pathway Relationships demonstrate the closest evolutionary connection to auramycinone biosynthesis [20] [25] [6]. The shared biosynthetic framework includes type II polyketide synthase machinery, C9-ketoreductase enzymes, specialized cyclases, and methyltransferases [13] [20]. Comparative genomic analysis reveals that auramycinone, daunomycin, doxorubicin, and aclacinomycin all utilize fundamentally similar biosynthetic strategies, with variations primarily occurring in post-polyketide modification steps [20] [26]. The evolutionary divergence within the anthracycline family appears to have been driven by gene swapping events involving cyclase and ketoreductase genes, resulting in different stereochemical outcomes and substitution patterns [9] [20] [6].

Angucycline Pathway Divergence represents a fascinating example of evolutionary innovation through alternative cyclization strategies [20] [27] [25]. Engineering studies have demonstrated that anthracycline biosynthetic pathways can be redirected toward angucycline production through the introduction of angucycline-specific cyclases such as pgaF [20] [25]. The addition of pgaF to gene cassettes containing early nogalamycin biosynthesis genes resulted in the production of rabelomycin and its precursor UWM6, illustrating the evolutionary plasticity of these biosynthetic systems [20] [25]. This flexibility suggests that angucyclines may have evolved from anthracycline precursors through the acquisition of alternative cyclization enzymes that direct polyketide folding toward angular ring systems rather than linear tetracyclic structures [20] [25].

Phylogenetic Classification of auramycinone biosynthetic genes reveals distinct evolutionary origins for different enzyme families [6] [7] [10]. The core type II polyketide synthase genes show high conservation across diverse pathways, reflecting their ancient origin from fatty acid synthase gene duplication events [6] [7]. Cyclization genes exhibit variable conservation patterns, with some families showing broad distribution while others display pathway-specific evolution [16] [6]. Ketoreductase genes demonstrate convergent evolution from different ancestral enzymes, with distinct phylogenetic clusters corresponding to different regioisomer classes [14] [6]. Methyltransferase and oxygenase genes appear to have been recruited from primary metabolism and subsequently specialized for polyketide modification [13] [10].

Evolutionary Timeline Analysis suggests that the diversification of type II polyketide synthase gene clusters occurred through a series of coordinated gene swapping events [6] [7]. The ancient ketosynthase duplication event that created the ketosynthase-chain length factor pair predates major bacterial speciation events, establishing the foundation for type II polyketide biosynthesis [6] [7]. The acquisition of TcmN-like cyclases during early actinobacterial radiation enabled complex cyclization patterns and the emergence of characteristic polyaromatic structures [6] [7]. Subsequent C9-ketoreductase gene family expansion during mid-actinobacterial evolution allowed stereospecific reductions that became crucial for anthracycline biosynthesis [14] [6].

Horizontal Gene Transfer Events have played a significant role in shaping modern auramycinone biosynthetic pathways [6] [7] [10]. Incongruent gene and species trees provide evidence for ongoing gene transfer events that have contributed to pathway evolution [6] [10]. These transfers have enabled the acquisition of specialized enzymes from distantly related organisms, facilitating the evolution of novel biosynthetic capabilities [10]. The modular nature of type II polyketide synthase gene clusters has made them particularly amenable to horizontal transfer, as entire functional modules can be transferred between organisms without disrupting essential cellular processes [6] [10].

XLogP3

Other CAS

Wikipedia

Explore Compound Types